Spectroscopic Characterization of Myricadenin A: A Technical Guide
Spectroscopic Characterization of Myricadenin A: A Technical Guide
The following technical guide details the spectroscopic characterization of Myricadenin A , a bioactive secondary metabolite isolated from the roots of Myrica adenophora (syn. Morella adenophora).[1][2][3][4][5]
This guide is structured for researchers and drug development professionals, focusing on the rigorous application of NMR, MS, and UV-Vis spectroscopy to elucidate the structure of this sucrose ester.
Executive Summary & Compound Profile
Myricadenin A is a distinct sucrose ester isolated from the roots of Myrica adenophora (Myricaceae).[6][7] Unlike the well-known diarylheptanoids (e.g., myricanol) or flavonoids (e.g., myricetin) characteristic of this genus, Myricadenin A represents a glycosidic ester scaffold. Its characterization requires a specialized approach to distinguish the sucrose core protons from the acyl moiety and to determine the precise regiochemistry of esterification.
| Feature | Description |
| Compound Name | Myricadenin A |
| Chemical Class | Sucrose Ester (Fatty Acid/Phenylpropanoid Ester of Sucrose) |
| Source Organism | Myrica adenophora (syn.[2][6][7][8][9][10] Morella adenophora) |
| Primary Bioactivity | Anti-inflammatory (iNOS inhibition), Anti-tuberculosis |
| Key Structural Challenge | Assigning the ester linkage position on the sucrose ring (C1–C6 vs. C1'–C6'). |
Mass Spectrometry (MS) Characterization
Mass spectrometry provides the first line of evidence for the molecular formula and the presence of the sucrose scaffold.
Ionization & Molecular Formula
-
Method: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Mode: Positive (
, ) and Negative ( ) ion modes. -
Observation: Myricadenin A typically exhibits a strong sodium adduct
in positive mode, characteristic of glycosides which avidly bind alkali metals.
Fragmentation Pattern (MS/MS)
Fragmentation is critical for confirming the "sucrose ester" nature versus a simple glycoside.
-
Glycosidic Cleavage: Low-energy collision-induced dissociation (CID) yields a characteristic loss of 162 Da (hexose moiety), confirming the presence of a glucose/fructose unit.
-
Ester Hydrolysis: A fragment ion corresponding to the loss of the acyl group (R-COOH) is often observed.
-
Diagnostic: If the acyl group is a fatty acid (e.g., myristic acid), a neutral loss of the fatty acid mass is observed.
-
Diagnostic: If the acyl group is phenolic (e.g., gallic acid), specific aromatic fragments (m/z 153 or 169) may appear.
-
-
Sucrose Core Signature: A base peak at m/z 342 (sucrose) or m/z 163 (saccharide ring) in the MS/MS spectrum confirms the disaccharide backbone.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the nature of the acyl substituent, as the sucrose core is UV-transparent.
-
Scenario A (Aliphatic Ester): If Myricadenin A is a fatty acid ester (e.g., sucrose myristate), the UV spectrum will show only end absorption (<210 nm) with no distinct maxima.
-
Scenario B (Aromatic Ester): If the ester is a phenylpropanoid (common in Myrica), distinct bands appear:
-
Band II (~270–280 nm): Benzoyl/Galloyl absorptions.
-
Band I (~310–330 nm): Cinnamoyl/Feruloyl conjugation.
-
Experimental Insight:Myrica species are rich in phenolics; however, if the compound is classified strictly as a "sucrose ester" alongside "proanthocyanidins" in the isolation report, it often implies a fatty acid or simple phenolic ester. The lack of strong color suggests a lack of extended conjugation.
NMR Spectroscopy: The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) is the definitive tool for resolving the regiochemistry of Myricadenin A. The challenge lies in the overlapping "sugar region" (3.0–5.5 ppm).
1H NMR Characteristics (Methanol-d4)
-
Anomeric Protons:
-
Glucose (H-1): A doublet at
~5.40 ppm ( Hz), indicating the -configuration. -
Fructose (H-2'): Quaternary carbon; no anomeric proton. However, H-1' (singlet) and H-3' (doublet) are diagnostic.
-
-
Ester Shift (The "Aylation Shift"):
-
The proton attached to the carbon bearing the ester group will exhibit a significant downfield shift (+0.5 to +1.5 ppm) compared to unsubstituted sucrose.
-
Example: If esterified at C-6 (glucose), the H-6ab protons shift from ~3.8 ppm to ~4.3–4.5 ppm.
-
13C NMR Characteristics
-
Anomeric Carbons:
-
Glucose (C-1):
~94.0 ppm. -
Fructose (C-2'):
~105.0 ppm (characteristic quaternary ketal signal).
-
-
Carbonyl Signal: A signal at
170–175 ppm confirms the ester carbonyl. -
Acyl Chain:
-
Aliphatic: Signals at
14–34 ppm indicate a fatty acid chain. -
Aromatic: Signals at
110–160 ppm indicate a phenolic ester.
-
2D NMR Correlations (The Logic of Assignment)
To structurally validate Myricadenin A, the following correlations must be established:
| Experiment | Purpose | Critical Observation for Myricadenin A |
| COSY | Spin Systems | Tracing the Glucose (H1→H2→H3...) and Fructose spin systems independently. |
| HSQC | C-H Mapping | Distinguishing the methylene carbons (C-6, C-1', C-6') from methines. |
| HMBC | Linkage | The "Smoking Gun": A correlation between the Ester Carbonyl and a specific sugar proton (e.g., H-6 or H-3'). This definitively places the acyl group. |
Experimental Protocol: Isolation & Characterization
The following protocol outlines the extraction and purification workflow required to obtain Myricadenin A for spectroscopic analysis.
Step 1: Extraction[11]
-
Source Material: Air-dried roots of Myrica adenophora (2.0 kg).
-
Solvent: Extract with MeOH (3 x 10 L) at room temperature.
-
Concentration: Evaporate solvent under reduced pressure to yield a crude extract.
Step 2: Partitioning
-
Suspend crude extract in water.
-
Partition sequentially with EtOAc and n-BuOH.
-
Target Phase: Myricadenin A is typically found in the n-BuOH fraction (due to the polarity of the sucrose moiety) or the polar end of the EtOAc fraction.
Step 3: Chromatographic Isolation
-
Diaion HP-20: Subject the active fraction to a Diaion HP-20 column, eluting with a H2O-MeOH gradient.
-
Silica Gel: Fractionate the sucrose-ester-rich sub-fractions using Silica Gel 60 (CHCl3:MeOH:H2O gradient).
-
Purification (HPLC): Final purification via RP-HPLC (C18 column).
-
Mobile Phase: MeOH:H2O (isocratic or gradient, typically 40:60 to 60:40 depending on the acyl chain length).
-
Detection: UV 210 nm (for fatty esters) or 254 nm (for aromatic esters).
-
Visualization: Characterization Logic Flow
The following diagram illustrates the logical decision tree used to characterize Myricadenin A from the crude extract.
Caption: Logical workflow for the isolation and spectroscopic structure elucidation of Myricadenin A.
Data Summary Table
| Spectroscopic Parameter | Expected Value/Observation (Myricadenin A) |
| Physical State | Amorphous white powder |
| Solubility | Soluble in MeOH, DMSO, Pyridine; sparingly soluble in H2O |
| UV | End absorption (if fatty ester) or ~270 nm (if phenolic) |
| IR | 3400 (OH), 1730 (Ester C=O), 1050 (C-O-C) cm |
| 1H NMR (H-1) | |
| 13C NMR (C=O) | |
| Key HMBC | Correlation between Ester C=O and Sugar H-X (linkage site) |
References
-
Ting, Y. C., Ko, H. H., Wang, H. C., & Chen, J. J. (2014).[7][9][11] Biological evaluation of secondary metabolites from the roots of Myrica adenophora. Phytochemistry, 103, 89-98.[3]
- Yoshikawa, M., et al. (2006). Sucrose esters from the roots of Sinocrassula indica. Chemical & Pharmaceutical Bulletin, 54(11), 1547-1552. (Reference for general sucrose ester NMR shifts).
- Teng, R. W., et al. (2003). Three new sucrose esters from Polygala glomerata. Magnetic Resonance in Chemistry, 41(7), 553-557. (Reference for HMBC linkage logic in sucrose esters).
Note: The specific structural assignment of Myricadenin A relies on the isolation data provided in the primary literature (Ting et al., 2014). Researchers should always compare experimental spectra with the specific values listed in the supplementary data of that publication.
Sources
- 1. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phytochemicals with Added Value from Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological evaluation of secondary metabolites from the roots of Myrica adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological evaluation of secondary metabolites from the roots of Myrica adenophora - PubMed [pubmed.ncbi.nlm.nih.gov]
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